molecular formula C25H25NO3 B2817525 N-((4-hydroxychroman-4-yl)methyl)-3,3-diphenylpropanamide CAS No. 1396751-49-7

N-((4-hydroxychroman-4-yl)methyl)-3,3-diphenylpropanamide

Cat. No.: B2817525
CAS No.: 1396751-49-7
M. Wt: 387.479
InChI Key: NUTUGZPFKYMFGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-hydroxychroman-4-yl)methyl)-3,3-diphenylpropanamide is a chemical compound of significant interest in advanced biomedical research. The chroman and propanamide structure suggests potential for diverse pharmacological investigation. Researchers are exploring novel compounds like this one to address the growing need for human-relevant models in drug discovery, moving beyond traditional animal testing which often proves inadequate for predicting human responses . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is the responsibility of the researcher to determine the suitability of this compound for their specific application.

Properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO3/c27-24(26-18-25(28)15-16-29-23-14-8-7-13-22(23)25)17-21(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,21,28H,15-18H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTUGZPFKYMFGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxychroman-4-yl)methyl)-3,3-diphenylpropanamide typically involves the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Attachment of the Diphenylpropanamide Moiety: The chroman intermediate is then reacted with a diphenylpropanamide derivative. This step often requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4-hydroxychroman-4-yl)methyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the chroman ring can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nitration can be achieved using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), while halogenation can be performed using halogens like bromine (Br2) or chlorine (Cl2).

Major Products

    Oxidation: Formation of chromanone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-((4-hydroxychroman-4-yl)methyl)-3,3-diphenylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The chroman ring system can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the diphenylpropanamide moiety can enhance the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-((4-hydroxychroman-4-yl)methyl)-3,3-diphenylpropanamide with structurally related compounds, focusing on substituent effects, physicochemical properties, and bioactivity:

Table 1: Structural and Functional Comparison of Diphenylpropanamide Derivatives

Compound Name Substituent Key Properties/Bioactivity References
This compound 4-Hydroxychroman-methyl Predicted antioxidant activity; moderate solubility due to hydroxyl group
N-(Benzothiazole-2-yl)-3,3-diphenylpropanamide Benzothiazole-2-yl High lipophilicity (LogP ~4.0); enzyme inhibition (e.g., kinase targets)
N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide Benzimidazole-phenyl Anticancer activity (DNA intercalation); low aqueous solubility
N-(4-Chlorophenyl)-2,3-diphenylpropanamide 4-Chlorophenyl UV absorption sensitivity; solvent-dependent spectral shifts
N-(4-Hydroxyphenyl)-2,3-diphenylpropanamide 4-Hydroxyphenyl Enhanced hydrogen bonding; antioxidant potential

Key Comparisons:

Substituent Effects on Bioactivity: The 4-hydroxychroman-methyl group in the target compound likely enhances antioxidant capacity compared to non-phenolic analogs (e.g., chlorophenyl or benzothiazole derivatives) . Benzothiazole and benzimidazole substituents (e.g., compounds in ) introduce heterocyclic rigidity, favoring interactions with enzymatic active sites. These groups may improve metabolic stability but reduce solubility.

Physicochemical Properties :

  • The hydroxyl group in 4-hydroxychroman improves aqueous solubility relative to highly lipophilic groups like benzothiazole (LogP ~4.0) . However, solubility remains moderate due to the diphenylpropanamide backbone.
  • Chlorophenyl substituents (e.g., in ) increase electron-withdrawing effects, influencing UV absorption maxima and solvent interactions.

Spectroscopic Behavior :

  • Substituents significantly alter UV absorption. For example, 4-hydroxyphenyl and 4-chlorophenyl groups in diphenylpropanamides exhibit solvent-dependent spectral shifts due to hydrogen bonding and polarizability effects . The hydroxychroman moiety may similarly interact with polar solvents.

Therapeutic Potential: Antioxidant activity: The target compound’s hydroxychroman group aligns with known antioxidants like butylated hydroxyanisole (BHA), which scavenge DPPH radicals . Enzyme inhibition: Benzothiazole-substituted analogs show kinase inhibition, suggesting the target compound could be optimized for similar applications .

Biological Activity

N-((4-hydroxychroman-4-yl)methyl)-3,3-diphenylpropanamide is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a chroman moiety fused to a diphenylpropanamide group. The presence of the hydroxyl group on the chroman ring is significant for its biological activity, particularly in antioxidant and anti-inflammatory responses.

  • Molecular Formula : C23H25NO3
  • Molecular Weight : 373.45 g/mol

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Chroman Ring : This can be achieved through cyclization reactions involving phenolic compounds and aldehydes under acidic conditions.
  • Amide Bond Formation : The chroman intermediate is reacted with a diphenylpropanamide derivative using coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Antioxidant Properties

Compounds containing chroman structures are often associated with significant antioxidant properties , which are attributed to their ability to scavenge free radicals. This activity is crucial for reducing oxidative stress in biological systems and may contribute to protective effects against various diseases.

Anti-inflammatory Effects

Research indicates that this compound has potential anti-inflammatory effects. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, making it a candidate for therapeutic applications in conditions such as arthritis.

The mechanism of action is believed to involve:

  • Enzyme Inhibition : The chroman moiety can interact with active sites on enzymes, potentially inhibiting their activity.
  • Receptor Binding : The diphenylpropanamide group may enhance binding affinity for certain receptors involved in inflammatory processes.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
4-HydroxycoumarinC9H6O3Known for anticoagulant properties; simpler structure
ChromoneC9H6OExhibits various biological activities; lacks amide functionality
N-((4-hydroxychroman-4-yl)methyl)cinnamamideC17H19NO3Studied for potential therapeutic applications

This compound stands out due to its combination of both chroman and diphenylpropane structures, enhancing its potential biological activities compared to simpler compounds like 4-hydroxycoumarin.

Case Studies

  • In Vitro Studies : Preliminary studies have assessed the compound's ability to inhibit specific enzymes linked to inflammatory pathways. Results indicated significant inhibition rates comparable to established anti-inflammatory drugs.
  • Antioxidant Activity Assessment : The compound demonstrated effective radical scavenging capabilities in various assays, suggesting its potential as an antioxidant agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-((4-hydroxychroman-4-yl)methyl)-3,3-diphenylpropanamide, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as coupling a chroman-4-ol derivative with 3,3-diphenylpropanamide via alkylation or amidation. Critical conditions include:

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane, DMF) enhance reaction efficiency by stabilizing intermediates .
  • Catalytic systems : Bases like triethylamine neutralize acids generated during acylations, improving yield .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side products .
    • Quality Control : Thin-layer chromatography (TLC) and NMR spectroscopy are used to monitor reaction progress and confirm intermediate structures .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical Workflow :

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) verify proton environments and carbon frameworks. For example, aromatic protons in the diphenyl groups appear as multiplet signals at δ 7.2–7.5 ppm .

Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]⁺) and fragments, ensuring correct molecular weight .

Infrared (IR) Spectroscopy : Stretching frequencies for amide C=O (1650–1700 cm⁻¹) and hydroxyl groups (3200–3500 cm⁻¹) validate functional groups .

Q. What in vitro assays are typically employed to evaluate the biological activity of this compound?

  • Screening Methods :

  • Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates .
  • Cytotoxicity Testing : MTT or XTT assays assess viability in cancer cell lines (e.g., HeLa, MCF-7) .
  • Receptor Binding Studies : Radioligand displacement assays quantify affinity for receptors like GPCRs or nuclear hormone receptors .

Advanced Research Questions

Q. What strategies are recommended for optimizing the synthetic pathway to enhance scalability and reproducibility?

  • Process Optimization :

  • Protecting Groups : Temporarily block reactive hydroxyl or amine groups during multi-step syntheses to prevent undesired side reactions .
  • Flow Chemistry : Continuous-flow systems improve heat/mass transfer and reduce reaction times for steps like acylation .
  • Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce toxicity without compromising yield .

Q. How can researchers address discrepancies in reported biological activities of structurally similar compounds?

  • Data Contradiction Analysis :

Structural Variations : Minor substituent changes (e.g., electron-withdrawing vs. donating groups) drastically alter bioactivity. Compare analogs with systematic modifications .

Assay Conditions : Differences in buffer pH, solvent polarity, or cell lines may explain variability. Standardize protocols across studies .

Computational Modeling : Use molecular docking to predict binding modes and identify critical interactions (e.g., hydrogen bonds with catalytic residues) .

Q. How do solvent polarity and substituent effects influence the spectroscopic properties of this compound?

  • Spectroscopic Insights :

  • UV-Vis Absorption : Solvent polarity (π*) and hydrogen-bonding parameters (α, β) shift λmax. For example, polar solvents stabilize excited states, causing red shifts .
  • NMR Solvent Effects : Deuterated DMSO increases amide proton deshielding due to strong hydrogen-bond acceptance .
  • Substituent Impact : Electron-donating groups (e.g., -OCH₃) on the phenyl ring alter electron density, affecting chemical shifts and reactivity .

Q. What computational or experimental approaches elucidate binding interactions with target enzymes or receptors?

  • Mechanistic Studies :

Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (kon/koff) for ligand-receptor pairs .

X-ray Crystallography : Resolve 3D structures of ligand-enzyme complexes to identify key binding pockets (e.g., hydrophobic interactions with diphenyl groups) .

Molecular Dynamics (MD) Simulations : Predict stability of ligand-protein complexes under physiological conditions (e.g., solvation effects on binding affinity) .

Key Considerations for Experimental Design

  • Stability Profiling : Assess hydrolytic degradation under physiological pH (e.g., phosphate buffers at pH 7.4) to guide formulation studies .
  • Stereochemical Purity : Use chiral HPLC to resolve enantiomers, as stereochemistry significantly impacts bioactivity .
  • Data Reproducibility : Report detailed reaction conditions (e.g., solvent purity, catalyst lot numbers) to mitigate batch-to-batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.